molecular formula C12H12N4O3 B2980869 1,3-dimethyl-5-[(3-pyridinylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 338394-17-5

1,3-dimethyl-5-[(3-pyridinylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2980869
CAS No.: 338394-17-5
M. Wt: 260.253
InChI Key: VZWYOHJACNURMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-5-[(3-pyridinylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound with the molecular formula C₁₂H₁₂N₄O₃. It is a derivative of pyrimidinetrione and contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a cyclocondensation reaction involving ethyl acetoacetate and 3-pyridinylamine. The reaction typically requires heating under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-5-[(3-pyridinylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrimidinetrione derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antimicrobial effects.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,3-dimethyl-5-[(3-pyridinylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1,3-Dimethylpyrazole: A related compound with a similar structure but different functional groups.

  • 5-Amino-1,3-dimethylpyrazole: Another pyrazole derivative with potential biological activity.

Uniqueness: 1,3-Dimethyl-5-[(3-pyridinylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its specific combination of functional groups and its potential applications in various fields. Its pyrimidinetrione core and pyridine ring contribute to its distinct chemical properties and biological activity.

Properties

IUPAC Name

6-hydroxy-1,3-dimethyl-5-(pyridin-3-yliminomethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-15-10(17)9(11(18)16(2)12(15)19)7-14-8-4-3-5-13-6-8/h3-7,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHYNZRDSNDBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NC2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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